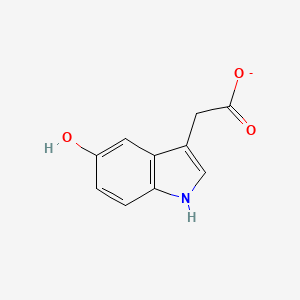

(5-Hydroxyindol-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8NO3- |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/p-1 |

InChI Key |

DUUGKQCEGZLZNO-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 5 Hydroxyindol 3 Yl Acetate and Its Conjugate Acid, 5 Hydroxyindoleacetic Acid 5 Hiaa

Precursor Pathways and Metabolic Origins

The journey to (5-Hydroxyindol-3-yl)acetate begins with an essential amino acid and proceeds through a series of enzymatic modifications.

Tryptophan Metabolism and Serotonin (B10506) (5-Hydroxytryptamine) Pathway

The ultimate precursor to this compound is the essential amino acid L-tryptophan . frontiersin.orgmdpi.com In serotonergic neurons and enterochromaffin cells of the gastrointestinal tract, L-tryptophan undergoes a two-step conversion to become serotonin (5-hydroxytryptamine or 5-HT) . mdpi.comorientjchem.orgsigmaaldrich.com

The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) , a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH) . sigmaaldrich.comresearchgate.netfrontiersin.org Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) removes a carboxyl group from 5-HTP to form serotonin. orientjchem.orgwikipathways.org

Formation of 5-Hydroxyindoleacetaldehyde (5-HIAL)

Once serotonin has fulfilled its physiological roles, it is primarily inactivated through a process of oxidative deamination. wikipedia.orgresearchgate.net This crucial step leads to the formation of the intermediate compound, 5-hydroxyindoleacetaldehyde (5-HIAL) . wikipedia.orgwikipedia.org This conversion is the gateway to the final metabolic products.

Enzymatic Conversion Mechanisms

The transformation of serotonin into its final metabolic product is orchestrated by a duo of key enzymes.

Role of Monoamine Oxidase (MAO) in Aldehyde Formation

The enzyme responsible for the conversion of serotonin to 5-HIAL is monoamine oxidase (MAO) . researchgate.netwikipedia.orgresearchgate.net MAO is a flavin-containing enzyme located on the outer membrane of mitochondria. researchgate.netwikipedia.org It catalyzes the oxidative deamination of monoamines, including serotonin, by removing their amine group. researchgate.netwikipedia.org

There are two main isoenzymes of MAO, termed MAO-A and MAO-B . pharmgkb.orgnih.gov MAO-A exhibits a much higher affinity for serotonin and is considered the primary isoenzyme involved in its degradation under normal physiological conditions. wikipedia.orgresearchgate.netpharmgkb.org The action of MAO-A on serotonin yields 5-HIAL. researchgate.netresearchgate.net

Aldehyde Dehydrogenase (ALDH)-Mediated Oxidation to this compound

The highly reactive 5-HIAL is quickly metabolized further. The primary pathway involves its oxidation to this compound, the anionic form of 5-HIAA. wikipedia.orgwikipedia.orgnih.gov This reaction is catalyzed by aldehyde dehydrogenase (ALDH) , an NAD+-dependent enzyme. nih.govhmdb.ca

The ALDH superfamily comprises several isoforms with varying substrate specificities. researchgate.net Research has indicated that various ALDH isoforms can metabolize 5-HIAL. For instance, ALDH2, a mitochondrial enzyme, is a principal catalyst in this conversion. sigmaaldrich.com

Studies have also explored the role of other isoforms. For example, ALDH9A1 has been shown to exhibit activity towards 5-hydroxyindole-3-acetaldehyde. uniprot.orgnih.gov Kinetic studies have determined a Km value of 59 μM for the interaction between ALDH9A1 and 5-hydroxyindole-3-acetaldehyde. uniprot.org This indicates a specific, though not exclusive, affinity of this particular ALDH isoform for the serotonin-derived aldehyde. The enzyme displays broad substrate specificity, also acting on various other aminoaldehydes, as well as aliphatic and aromatic aldehydes. nih.gov

Other Enzymatic Transformations of Serotonin Metabolites

Besides its conversion to 5-HIAA, serotonin can undergo other enzymatic transformations, leading to biologically active molecules. One of the most notable alternative pathways for serotonin metabolism occurs in the pineal gland, where it serves as a precursor for the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine). sigmaaldrich.comoup.com This process involves two enzymatic steps:

N-acetylation: Serotonin is first converted to N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT).

O-methylation: N-acetylserotonin is then methylated by acetylserotonin O-methyltransferase (ASMT, also known as hydroxyindole-O-methyltransferase or HIOMT) to produce melatonin. oup.com

Another metabolic route for serotonin involves the enzyme indoleamine 2,3-dioxygenase (IDO), which can catabolize serotonin into N-[2-(3-aminopropanoyl)-4-hydroxyphenyl]formamide. oup.com IDO is more widely known for its role in the kynurenine (B1673888) pathway of tryptophan metabolism. oup.com

Furthermore, the primary metabolite 5-HIAA itself can be further metabolized. For instance, 5-HIAA can be converted into 5-methoxyindoleacetate through the action of acetylserotonin O-methyltransferase, using S-adenosylmethionine as a methyl group donor. hmdb.ca

| Alternative Serotonin Transformations | |

| Pathway | Enzyme(s) |

| Melatonin Synthesis | Arylalkylamine N-acetyltransferase (AANAT), Acetylserotonin O-methyltransferase (ASMT) |

| IDO Pathway | Indoleamine 2,3-dioxygenase (IDO) |

| 5-HIAA Metabolism | Acetylserotonin O-methyltransferase (ASMT) |

Regulation of Biosynthetic Enzymes in Experimental Systems

The biosynthesis of serotonin, and consequently its metabolites like 5-HIAA, is tightly regulated, primarily at the level of the initial and rate-limiting enzyme, tryptophan hydroxylase (TPH). sigmaaldrich.comresearchgate.net TPH catalyzes the conversion of the essential amino acid L-tryptophan to 5-hydroxytryptophan (5-HTP). orientjchem.orgsigmaaldrich.com

Key regulatory aspects include:

Rate-Limiting Step: The activity of TPH is the bottleneck in the serotonin synthesis pathway. sigmaaldrich.comresearchgate.net Inhibitors of TPH, such as p-chlorophenylalanine, can effectively deplete serotonin levels in experimental models. sigmaaldrich.com

Enzyme Isoforms: Two distinct isoforms of TPH have been identified: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is specific to the brain. sigmaaldrich.comoup.com This tissue-specific expression allows for differential regulation of serotonin synthesis in the central nervous system versus the periphery.

Substrate Availability: The synthesis of serotonin is dependent on the availability of its precursor, L-tryptophan. In plants, for example, serotonin synthesis is thought to occur when high levels of tryptophan are present. nih.govtandfonline.com

Feedback Regulation: In plants, tryptophan biosynthesis is controlled by feedback inhibition of the enzyme anthranilate synthase. nih.govtandfonline.com One isoform of this enzyme is insensitive to tryptophan, allowing for the accumulation of high levels of tryptophan needed for serotonin synthesis under certain conditions. nih.govtandfonline.com

Downstream Enzymes: The enzyme that follows TPH in the pathway, aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, is generally not considered rate-limiting as it is highly efficient. sigmaaldrich.comresearchgate.net

The ratio of 5-HIAA to serotonin (5-HIAA/5-HT) is often used in research as an index of serotonergic activity or the activity of the metabolizing enzyme, MAO-A. mdpi.com

Microbial Biosynthesis of Indole-3-acetic Acid Derivatives

Many microorganisms, particularly bacteria and fungi that inhabit the rhizosphere of plants, are capable of synthesizing indole-3-acetic acid (IAA), a major plant hormone of the auxin class. nih.govcdnsciencepub.complos.org Microbial IAA plays a significant role in plant-microbe interactions. nih.govplos.org The biosynthesis of IAA in microbes can proceed through several different pathways, most of which are dependent on L-tryptophan as the precursor. nih.govplos.org

The major identified pathways for microbial IAA biosynthesis include:

Indole-3-acetamide (B105759) (IAM) pathway: In this pathway, tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan monooxygenase. IAM is then hydrolyzed to IAA by an amidohydrolase. This pathway has been identified in various species of Streptomyces. microbiologyresearch.org

Indole-3-pyruvic acid (IPyA) pathway: This is considered a major pathway in many bacteria and ectomycorrhizal fungi. nih.govplos.org Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aminotransferase. IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is finally oxidized to IAA. nih.gov

Tryptamine (B22526) (TAM) pathway: Tryptophan is decarboxylated to tryptamine (TAM), which is then deaminated and oxidized to form IAA. nih.gov

Indole-3-acetonitrile (B3204565) (IAN) pathway: Tryptophan is converted into indole-3-acetonitrile (IAN), which is then hydrolyzed to produce IAA. nih.gov

Tryptophan side-chain oxidase (TSO) pathway: In this less common pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by a side-chain oxidase, which is then oxidized to IAA. nih.gov

A single microbial strain can sometimes possess more than one pathway for IAA biosynthesis, creating a robust network for its production. cdnsciencepub.comresearchgate.net The level of IAA expression depends on the specific pathway, the genetic location of the involved genes, and their regulatory mechanisms. cdnsciencepub.com

| Microbial IAA Biosynthesis Pathways | |

| Pathway | Key Intermediate(s) |

| Indole-3-acetamide (IAM) | Indole-3-acetamide |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde |

| Tryptamine (TAM) | Tryptamine |

| Indole-3-acetonitrile (IAN) | Indole-3-acetonitrile |

| Tryptophan side-chain oxidase (TSO) | Indole-3-acetaldehyde |

Metabolic Fates and Derivatives of 5 Hydroxyindol 3 Yl Acetate

Further Biotransformation and Conjugation Reactions

Beyond its formation from serotonin (B10506), (5-Hydroxyindol-3-yl)acetate can undergo additional metabolic modifications, primarily through methylation and conjugation with amino acids. These pathways lead to the formation of distinct derivatives with their own biochemical significance.

A key biotransformation pathway for this compound is its conversion to 5-methoxyindoleacetate (5-MIAA). hmdb.cawikipedia.org This reaction involves the O-methylation of the hydroxyl group on the indole (B1671886) ring. The enzyme responsible for this transformation is Acetylserotonin O-methyltransferase (ASMT), also known as Hydroxyindole O-methyltransferase (HIOMT). wikipedia.orgnih.govnih.gov

ASMT catalyzes the transfer of a methyl group from the universal methyl donor S-Adenosyl-L-methionine (SAM) to the 5-hydroxy position of this compound. hmdb.canih.gov This process yields 5-Methoxyindoleacetate and S-Adenosyl-L-homocysteine (SAH) as products. hmdb.ca While ASMT is most famous for catalyzing the final step in melatonin (B1676174) synthesis (the conversion of N-acetylserotonin to melatonin), its ability to methylate 5-HIAA demonstrates its broader role in indoleamine metabolism. wikipedia.orgnih.govtaylorandfrancis.com The expression of ASMT is particularly high in the pineal gland but is also found in other tissues. nih.govgenecards.org

| Substrate | Enzyme | Co-substrate | Product | Co-product |

|---|---|---|---|---|

| This compound | Acetylserotonin O-Methyltransferase (ASMT/HIOMT) | S-Adenosyl-L-methionine (SAM) | 5-Methoxyindoleacetate (5-MIAA) | S-Adenosyl-L-homocysteine (SAH) |

Another metabolic route for this compound is conjugation with the amino acid glycine (B1666218). This reaction results in the formation of N-(2-(5-hydroxy-1H-indol-3-yl)acetyl)glycine, also known as 5-hydroxyindoleacetylglycine (B1145464). ebi.ac.uk This process represents a phase II detoxification reaction, where the carboxyl group of this compound is formally condensed with the amino group of glycine. ebi.ac.uk

This conjugation pathway is analogous to the well-known conversion of benzoic acid to hippuric acid via glycine conjugation in the liver. Such reactions generally serve to increase the water solubility of molecules, facilitating their excretion. The presence of 5-hydroxyindoleacetylglycine has been noted in metabolomic studies investigating various conditions, such as liver fibrosis and certain nephropathies, indicating its role in systemic metabolism. ebi.ac.uknih.gov

| Substrate | Conjugating Agent | Product |

|---|---|---|

| This compound | Glycine | 5-Hydroxyindoleacetylglycine |

O-Methylation to 5-Methoxyindoleacetate via Acetylserotonin O-Methyltransferase

Catabolic Pathways and Degradation Products

In human metabolism, this compound is largely considered a terminal or "dead-end" catabolite of the serotonin pathway. medscape.com Its primary fate is elimination from the body via urinary excretion. medscape.comnih.gov The compound is relatively stable, although its stability can be influenced by factors such as pH researchgate.net.

Unlike its parent compound, indole-3-acetic acid, which can be degraded by certain bacteria through ring-cleavage pathways mdpi.com, there is limited evidence for similar extensive degradation of the this compound molecule in mammals. The main metabolic routes—O-methylation and glycine conjugation—are biotransformations rather than catabolic degradation into smaller, simpler molecules. Therefore, the primary "degradation" pathway for 5-HIAA is its removal from circulation by the kidneys and excretion into the urine. medscape.comnih.gov

Interplay with Other Indole-Derived Metabolites

The metabolic significance of this compound is deeply connected to its position within the broader network of tryptophan metabolism. Its formation and concentration are influenced by the activity of several interconnected pathways.

The most direct interplay is with its immediate precursor, serotonin. The conversion of serotonin to 5-HIAA is a key inactivation pathway for the neurotransmitter. nih.gov The ratio of 5-HIAA to serotonin (5-HIAA/5-HT) is often used as a surrogate marker for serotonergic activity or the activity of the enzyme MAO-A. mdpi.com

Furthermore, the metabolism of the intermediate aldehyde, 5-hydroxyindoleacetaldehyde, can proceed via an alternative reductive pathway to form 5-hydroxytryptophol (B1673987) (5-HTOL), especially in the presence of alcohol. taylorandfrancis.com The balance between the oxidative pathway to 5-HIAA and the reductive pathway to 5-HTOL is thus a key metabolic switch.

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound / 5-Hydroxyindoleacetic acid | 5-HIAA |

| 5-Methoxyindoleacetate | 5-MIAA |

| 5-Hydroxyindoleacetylglycine | - |

| Serotonin / 5-Hydroxytryptamine | 5-HT |

| 5-hydroxyindoleacetaldehyde | 5-HIAL |

| 5-hydroxytryptophol | 5-HTOL |

| Acetylserotonin O-methyltransferase / Hydroxyindole O-methyltransferase | ASMT / HIOMT |

| Aldehyde Dehydrogenase | ALDH |

| Glycine | - |

| Indoleamine 2,3-dioxygenase | IDO |

| Kynurenic Acid | - |

| Monoamine Oxidase | MAO |

| S-Adenosyl-L-homocysteine | SAH |

| S-Adenosyl-L-methionine | SAM |

| Tryptophan | - |

Biological Roles and Mechanistic Investigations in Research Models

Contribution to Indoleamine Homeostasis in Diverse Biological Systems (non-human)

(5-Hydroxyindol-3-yl)acetate is a key catabolic end product of the serotonin (B10506) pathway, and its presence in body fluids such as cerebrospinal fluid, blood, and urine is indicative of serotonin turnover. Research across various animal species has demonstrated both inter- and intra-species variations in the urinary concentrations of 5-HIAA. For instance, a study comparing 12 mammalian and one fish species found the highest concentrations of 5-HIAA in hamsters and mice, while rainbow trout, horses, and sheep exhibited the lowest levels. nih.gov These variations underscore the diverse metabolic handling of serotonin across different species.

In experimental models of chronic kidney disease (CKD) in rats, elevated levels of peripheral serotonin and 5-HIAA have been observed. plos.org This suggests that impaired renal function can significantly affect peripheral serotonin metabolism, leading to an accumulation of both serotonin and its primary metabolite. plos.org Furthermore, studies in rats have shown that exposure to certain neurotoxic chemicals can alter the levels of 5-HIAA in the brain, suggesting an impact on the efflux system of this metabolite from the brain. core.ac.uk

The gut microbiota also plays a crucial role in indoleamine homeostasis. Butyrate (B1204436), a short-chain fatty acid produced by gut bacteria, can influence tryptophan metabolism towards the serotonin pathway, leading to the production of 5-HIAA. mdpi.comnih.gov This microbiota-derived 5-HIAA can then activate the aryl-hydrocarbon receptor (AhR) in certain immune cells, demonstrating a clear link between the gut microbiome and systemic immune homeostasis. mdpi.comnih.govmeduniwien.ac.at

Table 1: Urinary 5-HIAA Concentrations in Various Animal Species

| Species | Mean Urinary 5-HIAA Concentration (µmol/L) |

|---|---|

| Golden Hamster | 89.3 |

| NMRI Mouse | 85.2 |

| Sprague-Dawley Rat | Not specified, but higher than humans |

| Cynomolgus Macaque | ~0.1 |

| Rainbow Trout | 2.0 - 3.7 |

| Horse | 2.0 - 3.7 |

| Sheep | 2.0 - 3.7 |

Data sourced from a study comparing urinary excretion patterns of serotonin metabolites. nih.gov

Interactions with Gut Microbiota and Host Physiological Processes in Experimental Settings

The gut microbiome has emerged as a significant modulator of host physiology, and its interaction with tryptophan metabolism, leading to the production of compounds like this compound, is a key area of investigation.

The gut microbiota can directly influence the levels of 5-HIAA in the host. For instance, in mice, a high-fat diet can lead to gut microbiota dysbiosis and a depletion of 5-HIAA. This depletion has been linked to insulin (B600854) resistance, and administration of 5-HIAA was found to improve glucose intolerance and hepatic insulin sensitivity in these mice. Mechanistically, this effect was proposed to be mediated through the activation of the aryl hydrocarbon receptor (AhR) in the liver.

The gut microbiota's influence on 5-HIAA production also has implications for the immune system. As mentioned earlier, butyrate produced by gut bacteria can promote the generation of 5-HIAA, which in turn activates AhR in regulatory B cells (Bregs). mdpi.comnih.govmeduniwien.ac.at This activation enhances the suppressive function of Bregs, which was shown to attenuate disease severity in a mouse model of rheumatoid arthritis. meduniwien.ac.at

Furthermore, fecal microbiota transplantation (FMT) studies have highlighted the role of the gut microbiome in regulating serotonin metabolism. In a study involving children with autism spectrum disorder, FMT was found to significantly reduce urinary 5-HIAA levels, suggesting a modulation of serotonin metabolism by the transplanted microbiota. frontiersin.org Animal models of autism have also shown that FMT can ameliorate autism-like behaviors by modulating gene expression in serotonergic synapse pathways in the colon. frontiersin.org

Modulation of Intestinal Motility in Animal Models by Indole (B1671886) Derivatives

Indole and its derivatives, produced from the metabolism of tryptophan by gut microorganisms, are recognized as important signaling molecules that can influence gastrointestinal motility. nih.gov Research in animal models has demonstrated that these compounds can exert both stimulatory and inhibitory effects on the contractility of the intestine.

Several microbial indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor present in intestinal cells, including neurons. nih.gov The activation of AHR signaling has been linked to changes in intestinal movement. For instance, studies in mice have shown that AHR activation can help restore colonic motility. nih.gov Indole-3-acetic acid (IAA), a related indole derivative, has been shown to improve symptoms of gut motility disorders in rat models. In rats treated with loperamide (B1203769) to induce motility issues, administration of an IAA nanoparticle formulation led to significant improvements in fecal water content, colonic intestinal transit time (ITT), and the small intestinal advance rate. nih.gov Furthermore, some indole aldehyde derivatives were found to enhance gastrointestinal motility in mice in a model of acute Toxoplasma gondii infection. researchgate.netnih.gov

A structure-activity relationship study using ex-vivo organ baths with rat colonic tissue screened various indole analogues to determine their effect on contractility. In this research, this compound, also known as 5-hydroxyindole-3-acetic acid (5-HIAA), was found to have an inhibitory effect on colonic contractility compared to the baseline. thno.org This contrasts with other derivatives, such as 5-hydroxyindole (B134679), which was identified as a potent stimulant of intestinal motility. thno.org The study highlighted how the type and position of functional groups on the indole ring determine the compound's effect on gut movement. thno.org

Microbiota-Host Metabolic Axis Research

The gut microbiota plays a profound role in host health through the production of a vast array of metabolites. biosynth.com Indole derivatives, which are generated by the microbial metabolism of dietary tryptophan, are key signaling molecules in the communication along the microbiota-host axis. nih.govgoogle.com While a small portion of ingested tryptophan is used by the host for protein and serotonin synthesis, the majority is metabolized by either host cells via the kynurenine (B1673888) pathway or by the gut microbiota into indole and its derivatives. nih.gov These microbial metabolites can exert effects both locally within the intestine and systemically after being absorbed into circulation. google.com

The gut-liver axis is a critical area of this interaction, where microbial metabolites are transported from the intestine to the liver via the portal vein. acs.org Research has shown that indole derivatives play a pivotal role in this communication, influencing liver metabolism and inflammation. nih.govacs.org For example, indole-3-acetic acid has been described as having a protective effect on hepatic metabolism. acs.org These metabolites function by activating host receptors, such as the aryl hydrocarbon receptor (AhR), which is widely expressed in host immune cells and is involved in various immune responses. ebi.ac.uk The activation of AhR by microbial indole derivatives is a crucial mechanism for maintaining intestinal homeostasis, regulating the immune system, and influencing metabolic processes. nih.govebi.ac.uk The absence of these indole derivatives in germ-free mice underscores the essential role of the microbiota in their production. ebi.ac.uk

Implications in Models of Metabolic Regulation and Inflammation

This compound, also known as 5-hydroxyindole-3-acetic acid (5-HIAA), has been implicated in metabolic regulation and the inflammatory processes associated with metabolic disorders. researchgate.net As the main metabolite of serotonin, its levels can reflect changes in metabolic pathways linked to conditions like metabolic syndrome (MetS). researchgate.net

A cross-sectional study involving 180 healthy adults investigated the association between serum 5-HIAA concentrations and MetS. researchgate.net The study found that elevated concentrations of 5-HIAA are present in individuals with MetS. researchgate.net Furthermore, significant positive correlations were observed between 5-HIAA levels and several components of MetS, including waist circumference, systolic and diastolic blood pressure, and insulin resistance (as measured by HOMA-IR). researchgate.net An inverse correlation was found with high-density lipoprotein (HDL) cholesterol. researchgate.net Crucially, 5-HIAA levels were also positively correlated with highly sensitive C-reactive protein (hsCRP), a key biomarker for chronic low-grade inflammation. researchgate.net Logistic regression analysis confirmed that 5-HIAA was a significant predictor of MetS as a single entity, even after adjusting for hsCRP. researchgate.net

Animal studies also support a role for this compound in metabolic responses. In a piglet model where oxidative stress was induced by diquat, supplementation with resveratrol (B1683913) led to an increased relative abundance of 5-hydroxyindole-3-acetic acid in the colon, which was associated with beneficial shifts in the gut microbiota and metabolome.

Mechanistic Studies of Enzyme Inhibition and Activation (e.g., Aldehyde Dehydrogenase, Neprilysin)

The interaction of this compound with metabolic enzymes is crucial to its function. It is the final product of serotonin catabolism, a pathway involving two key enzymes. First, monoamine oxidase (MAO) converts serotonin into the intermediate 5-hydroxyindoleacetaldehyde (5-HIAL). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes 5-HIAL to form this compound (5-HIAA). Therefore, this compound is a product of ALDH activity, not an inhibitor of it.

In contrast to inhibition, research has revealed that 5-HIAA acts as an activator or up-regulator of the enzyme Neprilysin (NEP). nih.govnih.gov Neprilysin is a zinc-dependent metalloendopeptidase that degrades a variety of peptides, and its activity is important in contexts such as neurodegenerative disease. nih.govbiosynth.com Studies have demonstrated that 5-HIAA, previously considered an inactive metabolic end-product, can significantly increase NEP levels and activity. nih.govnih.gov In SH-SY5Y neuroblastoma cells, treatment with 5-HIAA led to a time-dependent increase in both NEP activity and its corresponding mRNA expression. nih.gov This effect was also observed in vivo, where administration of 5-HIAA to mice increased NEP activity in the brain. nih.gov The mechanism for this up-regulation involves the MAP-kinase/ERK signaling pathway; 5-HIAA was found to down-regulate the phosphorylation of ERK, and the use of an ERK inhibitor amplified the increase in NEP levels, suggesting 5-HIAA induces NEP expression via inhibition of the ERK cascade. nih.govgoogle.com

Advanced Analytical Methodologies for Research Applications

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and reliability of subsequent analyses.

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of 5-HIAA from complex biological samples like urine and plasma. nih.govthermofisher.combohrium.comlenus.ie This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, 5-HIAA, is retained on the solid phase while impurities are washed away. Subsequently, the purified analyte is eluted using an appropriate solvent.

Various SPE cartridges are employed for 5-HIAA analysis. For instance, an automated online SPE method utilized HySphere-Resin GP SPE cartridges with a strong hydrophobic polystyrene resin for the pre-purification of urine samples. nih.gov This method demonstrated high yields (81.5-98.0%) and absolute recoveries (96.5-99.6%) for 5-HIAA and its deuterated internal standard. nih.gov Another approach for plasma samples uses Thermo Scientific™ SOLA™ SAX solid-phase extraction technology for sample clean-up prior to analysis. thermofisher.com Additionally, Isolute C18 cartridges have been used for the extraction of 5-HIAA from urine samples, involving conditioning with methanol (B129727) and acidified water before sample loading and elution. lenus.ie

Some studies have noted that while SPE is effective, certain methods may not be suitable for 5-HIAA. researchgate.net For instance, some researchers concluded that SPE is unsuitable for 5-HIAA analysis and opted for liquid-liquid extraction instead. researchgate.net However, many validated methods successfully employ SPE, often in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting its importance in the analytical workflow. nih.govlenus.ie

Table 1: Examples of Solid-Phase Extraction (SPE) Methods for (5-Hydroxyindol-3-yl)acetate Analysis

| SPE Cartridge Type | Biological Matrix | Key Findings & Recovery Rates | Reference |

| HySphere-Resin GP | Urine | High yields (81.5-98.0%) and absolute recoveries (96.5-99.6%). Automated online method. | nih.gov |

| SOLA™ SAX | Plasma | Effective sample clean-up for subsequent UHPLC-MS/MS analysis. | thermofisher.com |

| Isolute C18 | Urine | Part of an LC-MS/MS method with good analyte recovery. | lenus.ie |

| MCX SPE cartridges | Urine | Used for effective extraction and clean-up of 5-HIAA among other biogenic amines. | mdpi.com |

Liquid-liquid extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net While effective, traditional LLE can be time-consuming. researchgate.net

A more recent and advanced iteration is dispersive liquid-liquid microextraction (DLLME), which has been successfully applied to the analysis of 5-HIAA. nih.govresearchgate.net DLLME is a miniaturized LLE technique that utilizes a small amount of extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent. mdpi.com This creates a cloudy solution with a large surface area between the two phases, facilitating rapid extraction of the analyte. mdpi.com

One study developed a concerted derivatization and concentration method for 5-hydroxyindoles, including 5-HIAA, in human serum using DLLME. nih.gov This method employed an ionic liquid as the extraction solvent and methanol as the disperser, achieving limits of detection in the range of 0.08-0.33 nM. nih.gov The recovery of 5-HIAA was between 66% and 98%. nih.gov Another study highlighted the optimization of extraction methods for biogenic amines and their precursors from urine samples, choosing DLLME for its low solvent consumption, high isolation efficiency, and effective clean-up of the biological matrix. researchgate.net

The stability of 5-HIAA in biological samples is a critical factor that can significantly impact the accuracy of analytical results. Without proper preservation, 5-HIAA is prone to degradation, particularly in alkaline urine. nih.gov

To prevent underestimation of 5-HIAA concentrations, it is recommended to acidify urine samples to a pH of approximately 3. nih.gov Hydrochloric acid or acetic acid are commonly used for this purpose. nih.govcuh.nhs.uk However, care must be taken to avoid lowering the pH below 2, as this can also increase 5-HIAA degradation. nih.gov Once the pH is adjusted to 3.0-3.5, urine samples are stable at 4°C for up to 10 days and can be stored at –20°C for longer periods. newcastle-hospitals.nhs.uk Refrigeration during collection is also a crucial aspect of specimen preservation. uiowa.edu

It is also advisable to protect samples from light, as exposure can cause a color change in 5-HIAA solutions, suggesting a chemical reaction. nih.govnnuh.nhs.uk While some studies have not found a significant effect of light when hydrochloric acid is used as a preservative, it remains a common recommendation. nih.gov

Certain foods and medications can also affect 5-HIAA levels. Foods rich in serotonin (B10506), such as avocados, bananas, pineapples, plums, tomatoes, and walnuts, should be avoided for at least 48-72 hours before and during urine collection. cuh.nhs.uknewcastle-hospitals.nhs.ukuiowa.edu Various drugs can also interfere with 5-HIAA levels, either increasing or decreasing its excretion. newcastle-hospitals.nhs.uklabmed.org.uk

Liquid-Liquid Extraction (LLE) and Microextraction Methods (e.g., DLLME)

Chromatographic Separation Techniques

Chromatography is the cornerstone of 5-HIAA analysis, providing the necessary separation from other compounds in the sample extract before detection and quantification.

High-performance liquid chromatography (HPLC) is the most common and robust technique for the quantitative determination of 5-HIAA in biological fluids. labmed.org.uknih.govchromsystems.comchromsystems.com HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation.

Reversed-phase HPLC is the predominant mode used for 5-HIAA analysis. labmed.org.uknih.govbio-rad.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. csic.es The separation of 5-HIAA can be achieved using various mobile phase compositions, such as a mixture of acetonitrile (B52724) and o-phosphoric acid or a combination of 1-pentanesulfonic acid, methanol, and water. csic.esresearchgate.net

Modern advancements include the use of ultra-high-performance liquid chromatography (UHPLC or UPLC), which employs smaller particle sizes in the column packing, resulting in higher resolution, faster analysis times, and increased sensitivity. thermofisher.commdpi.com

Detection methods coupled with HPLC for 5-HIAA analysis are varied and highly sensitive:

Electrochemical Detection (ECD): This is a very common and sensitive detection method that measures the current generated by the oxidation of the hydroxyl group on the 5-HIAA molecule. labmed.org.ukchromsystems.com

Fluorometric Detection: This method relies on the natural fluorescence of 5-HIAA. nih.govcsic.es The sample is excited at a specific wavelength (e.g., 280-300 nm) and the emitted fluorescence is measured at a higher wavelength (e.g., 340-355 nm). nih.govcsic.es Pre-column derivatization with fluorescent reagents like 1,2-diphenylethylenediamine (DPE) can further enhance sensitivity. nih.gov

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS provides the highest level of specificity and sensitivity. nih.govnih.govsynnovis.co.uk This technique separates ions based on their mass-to-charge ratio, allowing for definitive identification and quantification of 5-HIAA, even at very low concentrations.

Table 2: High-Performance Liquid Chromatography (HPLC) Systems for this compound Analysis

| HPLC System | Detector | Biological Matrix | Key Findings | Reference |

| Reversed-Phase HPLC | Fluorometric | Urine | Automated method with a column-switching technique, detection limit of 0.2 mg/L. | nih.gov |

| Reversed-Phase HPLC | Electrochemical (ECD) | Urine | Most common method, detects by oxidation of the hydroxyl group. | labmed.org.uk |

| UHPLC | Tandem Mass Spectrometry (MS/MS) | Plasma | Quantitative method using a Thermo Scientific™ Acclaim™ Vanquish PA2 column. | thermofisher.com |

| HPLC | Ultraviolet (UV) | Rat Urine | Validated method with detection at 277 nm, linearity range of 20-45 μg/mL. | researchgate.net |

| Reversed-Phase HPLC | Fluorometric | Human Plasma | Used an equivolume mixture of 1-pentanesulfonic acid, methanol, and water as the mobile phase. | csic.es |

Gas chromatography (GC) is another powerful separation technique that can be applied to the analysis of 5-HIAA. interscienceinstitute.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation is based on the differential partitioning of compounds between the mobile phase and a liquid or solid stationary phase.

A significant challenge with GC analysis of compounds like 5-HIAA is their low volatility and thermal instability. mdpi.com Therefore, a crucial step in the analytical workflow is derivatization, which converts the analyte into a more volatile and thermally stable form. nih.gov Silylation is a common derivatization technique where active hydrogen atoms in the 5-HIAA molecule are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov

GC is almost always coupled with mass spectrometry (GC-MS) for the analysis of 5-HIAA. interscienceinstitute.com This combination provides high sensitivity and specificity, allowing for the reliable identification and quantification of the derivatized analyte. For example, plasma 5-HIAA can be measured by GC-MS, offering an alternative to the more common 24-hour urinary 5-HIAA assays. interscienceinstitute.com Research has also demonstrated the use of GC-MS for the analysis of 5-HIAA in cerebrospinal fluid after derivatization.

High-Performance Liquid Chromatography (HPLC) Systems

Detection and Quantification Approaches

A variety of sophisticated analytical techniques are utilized for the precise detection and quantification of this compound in biological matrices. These methods offer varying degrees of sensitivity, selectivity, and throughput, catering to diverse research applications.

Electrochemical Detection (ECD)

Electrochemical detection has emerged as a sensitive and selective method for the determination of this compound. This technique leverages the electroactive nature of the compound, allowing for its oxidation at an electrode surface, which generates a measurable electrical current directly proportional to its concentration.

Various modifications to the electrode surface have been explored to enhance the sensitivity and selectivity of ECD for this compound. For instance, a glassy carbon electrode modified with poly(pyrrole-3-carboxylic acid) and platinised carbon nanofibers has been successfully used for the simultaneous voltammetric determination of this compound and its precursor, 5-hydroxytryptamine. nih.govbiocrick.com This sensor demonstrated a low detection limit for this compound. nih.gov Another approach involves the use of molecularly imprinted polymers (MIPs). An electrochemically synthesized nano-sensor based on a molecularly imprinted polypyrrole (MIPPy) film on a glassy carbon electrode has shown high sensitivity for the detection of this compound in biological fluids like serum, urine, and plasma. nih.govmdpi.com This method creates specific recognition sites for the target molecule, leading to excellent selectivity. nih.gov

Cyclic voltammetry is a commonly employed electrochemical technique for studying and quantifying this compound. nih.gov The method involves scanning the potential of an electrode and measuring the resulting current. A method for the determination of this compound in human gastric juice using cyclic voltammetry has been described, with a defined potential window and supporting electrolyte. nih.gov Amperometric sensors, which measure the current produced by the oxidation or reduction of the analyte at a constant potential, have also been developed. Laccase mimetics, such as PtMn and MnO2 nanoflowers, have been used as sensing elements for the amperometric assay of this compound in urine. nih.gov

The performance of electrochemical detectors is often coupled with high-performance liquid chromatography (HPLC) for the separation of this compound from other components in a sample prior to detection. This combination, known as HPLC-ED, provides a robust and sensitive analytical platform. oup.combohrium.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become a cornerstone for the quantification of this compound in research settings. oup.comcapes.gov.br This is largely due to its high specificity, sensitivity, and the ability to handle complex biological matrices. oup.comcapes.gov.brtandfonline.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is now widely adopted for this purpose. nih.govresearchgate.netmayo.edunih.gov

In a typical LC-MS/MS workflow, the sample undergoes a preparation step, often a simple "dilute-and-shoot" approach, followed by chromatographic separation and detection by the mass spectrometer. oup.comresearchgate.netrestek.comnih.gov The use of stable isotope-labeled internal standards, such as deuterated or 13C-labeled this compound, is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. oup.comtandfonline.comnih.govresearchgate.net

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. oup.comresearchgate.net For this compound, common transitions include m/z 192.1 → 146.1 (quantifier) and 192.1 → 118.1 (qualifier). oup.comresearchgate.net The choice of ionization technique is also critical, with electrospray ionization (ESI) being frequently used. oup.comnih.govresearchgate.net

The development of ultrafast LC-MS/MS methods has significantly reduced analysis times, with some methods achieving injection-to-injection times of less than 4 minutes. tandfonline.comnih.gov This high-throughput capability is particularly valuable in clinical research and large-scale epidemiological studies. tandfonline.comnih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive and selective alternative for the determination of this compound. This method is based on the native fluorescence of the indole (B1671886) ring system present in the molecule. nih.gov When excited with light of a specific wavelength, this compound emits light at a longer wavelength, and the intensity of this emission is proportional to its concentration.

To enhance the sensitivity and overcome potential interferences from other fluorescent compounds in biological samples, various strategies have been employed. One such approach is the use of cyclodextrins. The formation of inclusion complexes between this compound and cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can significantly enhance its fluorescence intensity. nih.gov This enhancement is dependent on the pH of the medium. nih.gov

Derivative spectrofluorimetry, particularly zero-crossing first-derivative spectrofluorimetry, has been utilized for the simultaneous determination of this compound and its precursor, 5-hydroxytryptamine, in urine samples. nih.gov This technique helps in resolving the overlapping spectra of the two compounds.

High-performance liquid chromatography with fluorimetric detection (HPLC-FLD) is a powerful combination for the analysis of this compound. nih.gov The HPLC system separates the analyte from the sample matrix, and the fluorimetric detector provides sensitive and selective quantification. nih.gov This method has been successfully applied to the determination of this compound in plasma and urine. nih.gov

Other Spectroscopic Validation Methods (e.g., NMR, HRMS)

Beyond the primary detection and quantification techniques, other spectroscopic methods play a crucial role in the structural confirmation and validation of this compound analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing highly accurate mass measurements, which aids in the unambiguous identification of this compound and its metabolites. nih.govsciex.com Unlike standard mass spectrometry, HRMS can distinguish between compounds with very similar nominal masses, thus enhancing the confidence in analytical results. nih.gov It is often used in metabolomics studies to identify novel biomarkers and to confirm the identity of compounds detected by other methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the structural elucidation of molecules. While not typically used for routine quantification of this compound in biological samples due to its lower sensitivity compared to MS, it is invaluable for the characterization of the pure compound and its synthetic analogues. nih.govrsc.org 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its structure. nih.govrsc.org This information is critical for the validation of analytical standards used in quantification methods.

Method Validation and Performance Parameters in Research Contexts

The validation of analytical methods is paramount to ensure the reliability and accuracy of research findings. This involves a rigorous assessment of several key performance parameters.

Sensitivity, Linearity, and Accuracy Assessment

The performance of analytical methods for this compound is characterized by their sensitivity, linearity, and accuracy. These parameters are crucial for ensuring the reliability of the data generated in research applications.

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is usually assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Accuracy is the measure of how close the experimental value is to the true or accepted value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is measured is calculated.

The following tables summarize the performance parameters of various analytical methods for the determination of this compound reported in the literature.

Table 1: Performance Parameters of Electrochemical Detection Methods

| Method | Matrix | Linear Range | LOD | LOQ | Accuracy/Recovery | Citation |

|---|---|---|---|---|---|---|

| Voltammetry (modified GCE) | Artificial Urine | 0.01-100 μM | 20 nM | - | - | nih.gov |

| Voltammetry (MIPPy sensor) | Serum, Urine, Plasma | 5x10⁻¹¹ - 5x10⁻⁵ M | 15x10⁻¹² M | 5x10⁻¹¹ M | 98.86-101.52% | nih.gov |

| Cyclic Voltammetry | Gastric Juice | 2.0x10⁻⁷ - 2.0x10⁻⁵ M | 80 nM | - | - | nih.gov |

| Amperometric Sensor (PtMn NF/graphite) | Urine | 0.3-15 μM | 0.16 μM | - | Good recovery | nih.gov |

Table 2: Performance Parameters of Mass Spectrometry Methods

| Method | Matrix | Linear Range | LOD | LOQ | Accuracy/Recovery | Citation |

|---|---|---|---|---|---|---|

| LC-MS/MS | Serum | 5-2000 nmol/L | - | 10 nmol/L (CV 11%) | 96-99.7% | tandfonline.com |

| LC-MS/MS | Urine | 0.2-100 µg/mL | 0.03 µg/mL | - | ≤10% deviation | restek.com |

| LC-MS/MS | Urine | up to 382 µmol/L | - | 5.3 µmol/L | 4.7% positive bias | nih.gov |

| LC-MS/MS | Urine | 0.5-100 mg/L | - | - | Correlated well with HPLC | oup.comresearchgate.netnih.gov |

| LC-MS/MS | Serum | 5-10,000 nmol/L | - | 5 nmol/L | - | nih.gov |

| LC-MS/MS | Plasma | - | 5 nmol/L | 15 nmol/L | 97-113% | researchgate.net |

Table 3: Performance Parameters of Fluorescence Spectroscopy Methods

| Method | Matrix | Linear Range | LOD | LOQ | Accuracy/Recovery | Citation |

|---|---|---|---|---|---|---|

| Spectrofluorimetry (with HPCD) | Urine | - | 0.50 ng/mL | - | 92-110% | nih.govresearchgate.net |

2 Specificity and Interference Mitigation in Research Samples

The accurate measurement of this compound, also known as 5-hydroxyindoleacetic acid (5-HIAA), in biological samples is crucial for research applications. However, the specificity of analytical methods can be compromised by various interfering substances, leading to erroneous results. Therefore, understanding and mitigating these interferences are paramount for obtaining reliable data.

The primary analytical methods for 5-HIAA quantification include high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). labmed.org.uk While LC-MS/MS is generally considered to have higher specificity, both techniques are susceptible to interferences. labmed.org.uktandfonline.com

Interfering Substances:

A significant challenge in 5-HIAA analysis is the presence of substances that can co-elute with 5-HIAA or otherwise interfere with its detection, leading to either falsely elevated or decreased measurements. These interferences can be broadly categorized as dietary, drug-related, or endogenous.

Dietary Interferences:

Certain foods rich in serotonin or its precursors can elevate urinary 5-HIAA levels, creating a potential for false-positive results. labtestsonline.org.uk It is often recommended to avoid these foods for at least 72 hours prior to and during sample collection. labtestsonline.org.ukorientjchem.org

| Food Category | Examples | Effect on 5-HIAA Levels |

| Fruits | Avocado, banana, pineapple, plum, kiwi fruit. labtestsonline.org.uk | Increase |

| Vegetables | Tomato, eggplant. labtestsonline.org.ukmedlineplus.gov | Increase |

| Nuts | Walnuts. labtestsonline.org.ukmedlineplus.gov | Increase |

Drug-Related Interferences:

A wide array of medications can interfere with 5-HIAA measurement, either by affecting its metabolism or by directly interfering with the analytical method. medlineplus.govnih.gov

| Drug/Drug Class | Effect on 5-HIAA Measurement | Mechanism of Interference |

| Increase | ||

| Acetaminophen (Tylenol) | Falsely increased. labmed.org.ukmedlineplus.gov | Analytical interference with HPLC methods. labmed.org.uknih.gov |

| Mephenesin, Methocarbamol | Falsely raised. labmed.org.uknih.gov | Analytical interference with HPLC methods. labmed.org.uk |

| Phenacetin | Falsely raised. labmed.org.uk | Analytical interference with HPLC methods. labmed.org.uk |

| Guaifenesin | False-positive with older colorimetric methods. nih.gov | Metabolites produce a similar color reaction. nih.gov |

| Decrease | ||

| Levodopa | Falsely low. labmed.org.uk | Analytical interference. labmed.org.uk |

| Monoamine oxidase inhibitors | Reduced production of 5-HIAA. labmed.org.uk | Inhibition of serotonin metabolism. nih.gov |

| Phenothiazines | Falsely low with colorimetric assays. nih.gov | Interference with color development. nih.gov |

| Salicylates (aspirin) | Falsely low with fluorescent methods. labmed.org.uknih.gov | Analytical interference. nih.gov |

| Aminosalicylates | Falsely increased with HPLC. researchgate.net | Co-eluting peak identical to 5-HIAA. researchgate.net |

| Naproxen | Interference with spectrophotometric assays. nih.gov | A metabolite, desmethylnaproxen, reacts in the assay. nih.gov |

Endogenous Interferences:

Metabolites of other compounds can also interfere with 5-HIAA analysis. For instance, in patients with alcaptonuria, homogentisic acid and gentisic acid can cause an artefactual increase in 5-HIAA when using a colorimetric assay. nih.gov

Mitigation Strategies:

Several strategies are employed to mitigate these interferences and enhance the specificity of 5-HIAA analysis:

Dietary and Medication Restrictions: The most common approach is to provide patients with a list of restricted foods and medications to avoid for a specified period before and during sample collection. labtestsonline.org.ukorientjchem.orgmedlineplus.gov

Advanced Analytical Techniques: The use of LC-MS/MS offers superior specificity compared to older methods like colorimetric and fluorimetric assays. labmed.org.uktandfonline.com The high selectivity of tandem mass spectrometry, which involves monitoring specific precursor-to-product ion transitions, significantly reduces the likelihood of interference from co-eluting compounds. nih.govresearchgate.netnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions, such as the mobile phase composition and pH, can help to separate interfering compounds from the 5-HIAA peak. researchgate.net For example, adjusting the pH of the mobile buffer in HPLC can resolve the interference caused by aminosalicylates. researchgate.net

Sample Preparation: Proper sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove many interfering substances from the sample matrix before analysis. thermofisher.com

Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard, such as 5-HIAA-d5, in the analytical method helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the measurement. researchgate.net

Method Comparison and Specificity:

Studies have shown that LC-MS/MS methods generally exhibit higher specificity and are less prone to the interferences that affect older techniques. labmed.org.uktandfonline.com While HPLC with electrochemical or fluorescence detection is still commonly used, it is more susceptible to analytical interferences from various drugs and their metabolites. labmed.org.uknih.gov Immunoassays and colorimetric methods have even poorer analytical performance in terms of specificity. labmed.org.uktandfonline.com

The specificity of urinary 5-HIAA measurement for detecting certain conditions, such as carcinoid tumors, is reported to be high, often exceeding 90%, especially when dietary and medication interferences are controlled. labmed.org.ukcap.orgnih.gov However, without proper mitigation of interferences, the risk of false-positive or false-negative results remains a significant concern in research applications. labtestsonline.org.uk

Experimental Systems and Research Paradigms Utilizing 5 Hydroxyindol 3 Yl Acetate

In Vitro Cell Culture Models

In vitro models offer controlled environments to dissect the molecular and cellular mechanisms of indoleamine metabolism. Cell lines, particularly those of neuronal origin, are instrumental in understanding the synthesis, release, and degradation of serotonin (B10506) and its metabolites.

Neuroblastoma cell lines are widely used to model neuronal functions and diseases. Several lines have been shown to metabolize and release serotonin and its derivatives, making them valuable tools for studying indoleamine pathways.

The human neuroblastoma cell line IMR-32 has been shown to produce and release both homovanillic acid (HVA) and 5-hydroxyindole-3-acetic acid (5-HIAA), the major metabolites of dopamine (B1211576) and serotonin, respectively. nih.gov Studies using high-performance liquid chromatography (HPLC) with electrochemical detection revealed that the levels of HVA and 5-HIAA in the culture medium are proportional to the density of the IMR-32 cells. nih.gov This suggests that the measurement of these metabolites in culture can serve as an index of metabolic activity and cell number. nih.gov

Another frequently used human neuroblastoma line, SH-SY5Y, is a cornerstone for research into neurodegenerative diseases and stress responses. In studies modeling Alzheimer's disease, SH-SY5Y cells transfected with the human amyloid precursor protein (APP) gene containing the Swedish mutation (APPswe) exhibited altered serotonin metabolism. ki.se These cells showed reduced extracellular levels of serotonin and higher degradation indices (5-HIAA/5-HT ratio), indicating an effect of the APP mutation on serotonin turnover. ki.se Furthermore, research on stress mechanisms using SH-SY5Y cells has explored how stressors like hydrogen peroxide and corticosterone (B1669441) affect the serotonergic pathway. mdpi.com This work analyzes the extracellular levels of L-tryptophan, serotonin, and 5-HIAA to understand how different stress inducers impact their metabolic transformations. mdpi.com

The study of cisplatin-resistant neuroblastoma has also implicated tryptophan metabolism. In the cisplatin-insensitive SK-N-AS cell line, tryptophan-derived metabolites, including serotonin and 5-HIAA, were significantly upregulated upon treatment, a finding not observed in cisplatin-sensitive CHLA-255 cells. mdpi.com This highlights a potential role for the serotonin pathway in chemotherapy resistance mechanisms. mdpi.com

Table 1: Neuroblastoma Cell Lines in (5-Hydroxyindol-3-yl)acetate Research This table is interactive. You can sort and filter the data.

| Cell Line | Origin | Key Research Application | Relevant Findings on 5-HIAA | Citations |

|---|---|---|---|---|

| IMR-32 | Human | Monoamine Metabolism | Produces and releases 5-HIAA into the culture medium in amounts proportional to cell density. | nih.gov |

| SH-SY5Y | Human | Alzheimer's Disease, Stress | APPswe-transfected cells show a higher 5-HIAA/5-HT ratio. Extracellular 5-HIAA levels are measured to study the effects of chemical stressors. | ki.semdpi.com |

| SK-N-AS | Human | Chemotherapy Resistance | 5-HIAA levels are significantly upregulated in response to cisplatin (B142131) treatment in this insensitive cell line. | mdpi.com |

| CHLA-255 | Human | Chemotherapy Resistance | Does not show significant upregulation of 5-HIAA in response to cisplatin, serving as a sensitive control. | mdpi.com |

The conversion of serotonin to this compound is a two-step enzymatic process. First, monoamine oxidase (MAO) converts serotonin into 5-hydroxyindoleacetaldehyde. wikipedia.org Subsequently, aldehyde dehydrogenase (ALDH) metabolizes this intermediate into 5-HIAA. wikipedia.org Mammalian cell systems are crucial for elucidating the specifics of this pathway and identifying factors that modulate it. nih.gov

Studies using SH-SY5Y cells with the APPswe mutation found that these cells have altered MAO-A enzyme activity, contributing to changes in 5-HIAA levels. ki.se When these cells were treated with serotonin, there was an increase in MAO-A gene expression and a corresponding rise in the production of 5-HIAA. ki.se This demonstrates how cell models can be used to link genetic factors to specific enzymatic steps in the serotonin degradation pathway. ki.se

Furthermore, research has shown that 5-HIAA itself can be an active signaling molecule. In neuroblastoma cells, treatment with 5-HIAA was found to increase the levels of neprilysin (NEP), an important enzyme in the degradation of amyloid-beta peptides. nih.gov This effect was linked to the inhibition of the ERK 1/2 cascade, suggesting that 5-HIAA can modulate other enzymatic pathways beyond its role as a simple metabolite. nih.gov

Neuroblastoma Cell Lines and Indoleamine Metabolism

Animal Models for Systems-Level Investigations

Animal models allow for the study of this compound in the context of a whole, integrated biological system, which is essential for understanding its role in complex behaviors and systemic diseases.

Rodent models are fundamental to neurobiological research, providing critical insights into the relationship between serotonergic activity and behavior. Levels of 5-HIAA in different brain regions are frequently measured as an index of serotonin turnover and function.

In a genetic rat model of depression, the Flinders sensitive line (FSL), levels of both serotonin and 5-HIAA were found to be three- to eightfold higher in limbic brain regions like the nucleus accumbens, prefrontal cortex, and hippocampus compared to control rats. nih.gov This suggests that the behavioral deficits in this model are correlated with increased serotonergic activity in specific brain circuits. nih.gov Similarly, studies on Sardinian ethanol-preferring rats found lower concentrations of 5-HT and 5-HIAA in the frontal cortex compared to their non-preferring counterparts, linking innate serotonergic tone to alcohol preference. oup.com

Research into the effects of stress has utilized in vivo voltammetry in rats to measure real-time changes in extracellular 5-HIAA concentrations. Stressors like immobilization and cold exposure led to significant increases in 5-HIAA in both the frontal cortex and the nucleus raphe dorsalis, indicating a broad activation of the serotonergic system in response to stress. nih.gov

In the context of Alzheimer's disease, a transgenic mouse model (APPSWE) demonstrated that 5-HIAA is not merely an inactive metabolite. nih.gov Treatment with 5-HIAA was shown to significantly reduce brain amyloid-β levels and improve memory performance in these mice, indicating it is an active metabolite that can ameliorate disease pathophysiology. nih.gov

Table 2: Rodent Models in this compound Research This table is interactive. You can sort and filter the data.

| Model | Species | Research Area | Key Findings Related to 5-HIAA | Citations |

|---|---|---|---|---|

| Flinders Sensitive Line (FSL) Rat | Rat | Depression | 3- to 8-fold higher 5-HIAA levels in limbic regions (nucleus accumbens, prefrontal cortex). | nih.gov |

| Sardinian Ethanol-Preferring Rat | Rat | Alcoholism | Lower 5-HIAA concentrations in the frontal cortex compared to non-preferring rats. | oup.com |

| Sprague-Dawley Rat | Rat | Stress | Immobilization and cold stress increase extracellular 5-HIAA in the frontal cortex and nucleus raphe dorsalis. | nih.gov |

| APPSWE Mouse | Mouse | Alzheimer's Disease | 5-HIAA treatment reduces brain amyloid-β pathology and improves memory. | nih.gov |

| C57BL/6J Mouse | Mouse | Inflammation / Neuroinflammation | Lipopolysaccharide (LPS) administration increased 5-HIAA levels in the midbrain but decreased them in the hypothalamus. | vietnamjournal.ru |

The nematode Caenorhabditis elegans serves as a powerful model for genetic and biochemical pathway analysis due to its simplicity and genetic tractability. Research using C. elegans has revealed a systemic signaling role for 5-HIAA. A study found that 5-HIAA acts as a systemic signal that represses the RAS/MAPK signaling pathway, which is crucial for cell proliferation and differentiation. plos.org Treatment of C. elegans mutants with a hyperactive RAS/MAPK pathway with exogenous 5-HIAA was able to partially suppress the associated developmental defects. plos.org This effect was found to be mediated through the serotonin receptor SER-1 and the Gqα signaling pathway, demonstrating that 5-HIAA is a conserved signaling molecule that functions beyond its role as a metabolic waste product. plos.org

Rodent Models in Neurobiological Research

Ex Vivo Tissue Preparations and Organ Bath Studies

Ex vivo tissue preparations and organ bath studies bridge the gap between in vitro and in vivo research. They allow for the investigation of tissue-specific responses to compounds in a controlled setting while preserving the local cellular architecture and connectivity.

The gastrointestinal tract is a major site of serotonin synthesis and metabolism. Organ bath systems have been employed to study the effects of 5-hydroxyindole (B134679) and its analogues on the contractility of rat colonic tissue. nih.govrug.nl In these experiments, dissected proximal colonic tissues are suspended in an organ bath, and their contractions are measured in response to various compounds. A structure-activity relationship study using this system screened 16 different indole (B1671886) analogues, including 5-hydroxyindole-3-acetic acid, to determine which functional groups are important for modulating colonic contractility. nih.gov

Ex vivo tissue preparations are also used to quantify endogenous levels of serotonin and its metabolites. In studies of aging, components of the serotonin signaling system, including 5-HT and 5-HIAA, were examined in the distal colon of mice of different ages. researchgate.net This research found that aging was associated with decreased mucosal 5-HIAA levels, pointing to age-related changes in serotonin metabolism that may contribute to conditions like chronic constipation. researchgate.net Similarly, to investigate the effects of diet, ex vivo analysis of rat ileum tissue showed that a Western-style diet led to increased serotonin availability. researchgate.net In studies of spinal cord injury in rats, HPLC analysis of ex vivo spinal cord tissue was used to measure the conversion of serotonin to 5-HIAA, demonstrating that the tissue actively metabolizes serotonin via MAO. physiology.org This was confirmed by showing that MAO inhibitors blocked the formation of 5-HIAA and increased 5-HT levels in the tissue preparations. physiology.org

Table 3: Ex Vivo and Organ Bath Studies Involving this compound This table is interactive. You can sort and filter the data.

| Tissue Preparation | Species | Experimental Paradigm | Key Findings Related to 5-HIAA | Citations |

|---|---|---|---|---|

| Proximal Colon Rings | Rat | Organ Bath | Used to screen the effect of 5-HIAA and other indole analogues on tissue contractility. | nih.govrug.nl |

| Distal Colon Mucosa | Mouse | Ex Vivo Tissue Analysis | Age-related decreases in mucosal 5-HIAA levels were observed, suggesting altered serotonin metabolism. | researchgate.net |

| Spinal Cord Tissue | Rat | Ex Vivo Tissue Incubation/HPLC | Demonstrated active metabolism of serotonin to 5-HIAA, which was blocked by MAO inhibitors. | physiology.org |

Recombinant Enzyme Expression and Purification for Mechanistic Studies

To understand the precise biochemical mechanisms underlying the metabolism of this compound, researchers frequently turn to recombinant protein technology. This approach involves expressing and purifying specific enzymes in host systems like Escherichia coli to study their catalytic functions in a controlled, in-vitro environment. This avoids the complexity and confounding variables of working with whole-cell lysates or tissue homogenates.

A primary pathway for the formation of this compound begins with the oxidative deamination of serotonin by monoamine oxidase (MAO), yielding the unstable intermediate 5-hydroxyindole-3-acetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form this compound.

In-vitro studies replicating this process have been successfully conducted using recombinant human MAO-A expressed in E. coli. This system allows for the detailed kinetic analysis of serotonin conversion and the production of its metabolites under defined conditions, such as a phosphate (B84403) buffer at pH 7.4 and 37°C.

Furthermore, research into the degradation of related indole-3-acetic acid (IAA) in bacteria provides a powerful model for these studies. In the bacterium Caballeronia glathei, a set of enzymes encoded by the iac gene cluster is responsible for IAA degradation. mdpi.com Scientists have cloned and expressed these enzymes, such as the flavin-dependent oxygenase IacA and the dehydrogenase IacE, in E. coli. mdpi.com By incubating the purified recombinant enzymes with IAA derivatives, researchers can precisely map the metabolic steps and identify the function of each protein in the pathway, such as the IacA-catalyzed conversion of IAA to 2-hydroxyindole-3-acetic acid. mdpi.com This same paradigm is applicable to studying the enzymatic processing of this compound in various biological systems.

The table below summarizes key recombinant enzymes used in the study of this compound and related indole compounds.

| Enzyme | Source Organism | Expression System | Substrate(s) | Product(s) | Research Application |

| Monoamine Oxidase A (MAO-A) | Human | E. coli | Serotonin | 5-Hydroxyindole-3-acetaldehyde | Mechanistic studies of serotonin catabolism. |

| Aldehyde Dehydrogenase (ALDH) | Human/Rat | (Not specified) | 5-Hydroxyindole-3-acetaldehyde | This compound | Elucidation of the final step in 5-HIAA biosynthesis. ebi.ac.uk |

| IacA (oxygenase) | Caballeronia glathei | E. coli | Indole-3-acetic acid (IAA) | 2-Hydroxyindole-3-acetic acid | Model for bacterial degradation of indole acetic acids. mdpi.com |

| IacE (dehydrogenase) | Caballeronia glathei | E. coli | 2-Hydroxyindole-3-acetic acid | 3-Hydroxy-2-oxindole-3-acetic acid | Model for bacterial degradation of indole acetic acids. mdpi.com |

Synthetic Chemistry Approaches for Derivatization and Analog Studies

Synthetic chemistry provides essential tools for creating derivatives and structural analogs of this compound. These modified compounds are invaluable for probing biological systems, understanding structure-activity relationships, and developing new chemical entities with potential therapeutic applications.

Several synthetic strategies have been employed to generate libraries of 5-hydroxyindole derivatives. A one-pot, three-component reaction using montmorillonite (B579905) clay as a reusable acid catalyst represents an efficient and environmentally friendly method for producing the core 5-hydroxyindole scaffold. researchgate.net This approach involves reacting 1,4-benzoquinones with β-enamines to construct the indole ring system. researchgate.net

More complex derivatization can be achieved through multi-step synthesis. For instance, bis-indole derivatives, such as ethyl 2,2-bis(5-hydroxy-1H-indol-3-yl)acetate, have been synthesized via Friedel-Crafts reactions. mdpi.com The synthesis of various bis(1H-indol-3-yl)acetic acids and their subsequent conversion to methyl acetate (B1210297) esters has also been documented, providing a route to diverse analogs. mdpi.com These synthetic schemes often involve protecting groups and carefully controlled reaction conditions to achieve the desired products. mdpi.commdpi.com

A novel and powerful strategy, termed the "GenoChemetic" approach, combines recombinant enzyme expression with chemical synthesis. acs.org In this method, a biological host like E. coli is engineered to produce a halogenated precursor of a natural product. This new-to-nature intermediate can then be isolated and subjected to further chemical modification, such as Suzuki-Miyaura cross-coupling reactions, to generate a wide array of derivatives that would be difficult to access through purely biological or chemical means alone. acs.org While demonstrated for complex indole alkaloids like violacein, this principle is directly applicable to the derivatization of this compound. acs.org

The table below outlines various synthetic methods used for the derivatization of the 5-hydroxyindole core structure.

| Synthetic Method | Key Reagents/Catalysts | Type of Derivative/Analog | Purpose/Application |

| Nenitzescu 5-hydroxyindole synthesis | 1,4-Benzoquinone, β-enamines, montmorillonite clay | 5-Hydroxyindole derivatives | Creation of biologically active 5-hydroxyindole scaffolds. researchgate.net |

| Friedel-Crafts Reaction | 5-hydroxyindole, tert-butyldimethylsilane (B7800976) (TBS) glyoxylate, camphorsulfonic acid | α-Hydroxy bis(3'-indolyl) compounds | Synthesis of complex bis-indole structures. mdpi.com |

| Esterification | Bis(1H-indol-3-yl)acetic acids, thionyl chloride, methanol (B129727)/ethanol | Methyl/Ethyl bis(1H-indol-3-yl)acetates | Creation of ester analogs for structure-activity studies. mdpi.com |

| GenoChemetic Approach | Tryptophan halogenase (RebH), Suzuki-Miyaura cross-coupling reagents (e.g., p-tolyl-boronic acid) | Halogenated and aryl-substituted indole derivatives | Combines biosynthesis and chemical synthesis for novel analog generation. acs.org |

Future Research Directions for 5 Hydroxyindol 3 Yl Acetate

Elucidating Unexplored Metabolic Enzymes and Pathways

While the conversion of serotonin (B10506) to 5-HIAA via monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) is well-documented, the complete metabolic fate of 5-HIAA remains an area ripe for investigation. nih.govresearchgate.net Future research will likely focus on identifying and characterizing novel enzymes and metabolic pathways involved in the further processing or degradation of 5-HIAA. For instance, some studies suggest that the gut microbiota may play a direct role in producing 5-HIAA from tryptophan through a pathway independent of host serotonin metabolism. pnas.org Further exploration into microbial enzymes and their mechanisms could reveal alternative routes for 5-HIAA synthesis and degradation.

Additionally, the formation of 5-hydroxyindole (B134679) thiazolidine (B150603) carboxylic acid (5-HITCA) from the condensation of 5-hydroxyindole acetaldehyde (B116499) (the intermediate in 5-HIAA synthesis) and L-cysteine points to the existence of alternative catabolic routes that compete with the canonical pathway. nih.gov Investigating the enzymes and conditions that favor these alternative pathways will be crucial. Research in this area could uncover previously unknown metabolites of 5-HIAA and shed light on their physiological significance.

Advanced Mechanistic Investigations in Non-traditional Biological Systems

The biological significance of 5-HIAA is expanding beyond its role in the mammalian nervous and endocrine systems. Recent findings have hinted at its presence and potential functions in a diverse range of organisms and biological contexts.

Key Areas for Future Mechanistic Studies:

Gut Microbiome: The gut microbiota has been shown to influence host tryptophan metabolism, including the production of 5-HIAA. pnas.orgnih.gov Future studies will need to dissect the specific microbial species responsible for 5-HIAA metabolism and elucidate the molecular mechanisms by which these microbial activities impact host physiology, including immune function and metabolic health. nih.govresearchgate.net

Invertebrate and Lower Vertebrate Systems: The metabolism of serotonin and the presence of 5-HIAA have been observed in various non-mammalian species, including mollusks and sea urchins. biologists.com Comparative studies across different phylogenetic lineages can provide insights into the evolutionary conservation and divergence of serotonin metabolic pathways and the potential ancestral functions of 5-HIAA.

Plant Biology: Intriguingly, (5-Hydroxyindol-3-yl)acetic acid is also recognized as an auxin, a class of essential plant hormones that regulate growth and development. solubilityofthings.com Deeper investigation into its signaling pathways and interactions with other phytohormones in plants could reveal conserved signaling motifs and provide novel strategies for agricultural applications. solubilityofthings.com

Development of Novel High-Throughput Analytical Methodologies for Research

To facilitate the expansive research directions outlined above, the development of more advanced and efficient analytical methods for the detection and quantification of 5-HIAA is paramount. While current techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust, there is a continuous need for higher throughput and greater sensitivity, especially for analyzing complex biological matrices. criver.comnih.govthermofisher.comtandfonline.comrestek.com

Future advancements in analytical methodologies may include:

Automated High-Throughput Platforms: The development of fully automated systems that integrate sample preparation and analysis will significantly increase the efficiency of large-scale studies, such as metabolomic profiling and clinical biomarker screening. criver.com

Novel Biosensors: The creation of specific and sensitive biosensors for real-time monitoring of 5-HIAA levels in living systems could provide unprecedented insights into its dynamic regulation and signaling functions.

Advanced Chromatography Techniques: The exploration of new stationary phases and chromatographic techniques can lead to improved separation and detection of 5-HIAA and its related metabolites, reducing analysis time and enhancing accuracy. restek.com

| Analytical Technique | Sample Matrix | Key Advantages | Reference |

| LC-MS/MS | Mouse Striata | High-throughput, automated homogenization | criver.com |

| LC-MS/MS | Murine Microdialysate | Simultaneous analysis of multiple neurotransmitters | nih.gov |

| UHPLC-MS/MS | Human Plasma | Rapid, robust, suitable for automation | thermofisher.com |

| LC-MS/MS | Human Serum | Ultrafast analysis time | tandfonline.com |

| LC-MS/MS | Human Urine | Fast, simple "dilute-and-shoot" method | restek.com |

Integration with Multi-omics Data for Comprehensive Biological Understanding

A systems-level understanding of 5-HIAA's role in biology can only be achieved through the integration of multiple omics datasets. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics data will enable researchers to construct comprehensive models of the biological networks in which 5-HIAA is involved.

This multi-omics approach will be instrumental in:

Identifying novel gene-metabolite interactions: Correlating genomic variations with 5-HIAA levels can uncover new genetic regulators of serotonin metabolism.

Mapping complete signaling pathways: Integrating proteomic and metabolomic data can help to delineate the full cascade of molecular events initiated by 5-HIAA.

Discovering new biomarkers: A multi-omics signature that includes 5-HIAA could provide more accurate and predictive biomarkers for various diseases. nih.gov

Platforms and computational tools that facilitate the integration and visualization of multi-omics data will be essential for these future endeavors. biorxiv.org

Role in Basic Science Beyond Serotonin Catabolism (e.g., novel signaling functions)

Perhaps the most exciting frontier in 5-HIAA research is the exploration of its potential roles as a signaling molecule in its own right, independent of its status as a serotonin metabolite. There is emerging evidence to suggest that 5-HIAA may have direct biological activities.